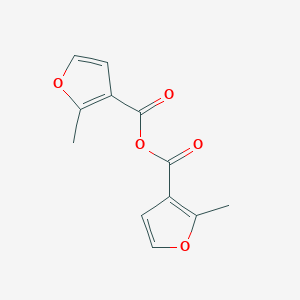

2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate is a compound with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol It is an ester derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carboxylic acid with 2-methylfuran-3-carbonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent like dichloromethane. The resulting ester is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Intermediate for Pharmaceutical Compounds

-

Catalytic Reactions

- Recent research has highlighted the use of 2-methylfuran derivatives in catalytic processes. In one study, 2-methylfuran was converted into value-added chemicals and liquid fuels using various catalysts under optimized conditions . The catalytic performance was notably high, achieving selectivity rates exceeding 96% for certain reactions.

Applications in Material Science

- Polymer Stabilizers

- Compounds similar to 2-methylfuran-3-carbonyl 2-methylfuran-3-carboxylate have been identified as effective stabilizers for polymers. For instance, tetraalkylpiperidinyl derivatives of furan-3-carboxylic acids have demonstrated superior light stabilization properties when incorporated into polyolefin matrices . This application is crucial in enhancing the durability and lifespan of plastic materials.

Case Study 1: Pharmaceutical Development

A study published in Scientific Reports examined the synthesis of indole-based inhibitors utilizing derivatives of 2-methylfuran-3-carboxylic acid. The research demonstrated that these derivatives exhibited promising inhibitory effects against bacterial enzymes, suggesting potential therapeutic applications .

Case Study 2: Catalytic Conversion

In a recent investigation, researchers employed a continuous fixed-bed reactor to convert furfural into 2-methylfuran using a molybdenum phosphide catalyst. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in producing biofuels from renewable resources .

Table 1: Summary of Catalytic Performance

| Catalyst Type | Reaction Yield (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| MoP/SiO₂ | 100 | 96.3 | 120 °C, 1.0 MPa |

| Co/CoOx/AC | Variable (16-86) | Variable | 50 °C, mixed with butanal |

| ITQ-2 | Up to 86 | High | Optimized conditions |

Table 2: Stability Testing Results

| Polymer Type | Stabilizer Used | Light Stability (hours) |

|---|---|---|

| Polyethylene | Tetraalkylpiperidinyl furan derivative | >100 |

| Polypropylene | Furan-3-carboxylic acid derivative | >200 |

Mecanismo De Acción

The mechanism of action of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of bioactive metabolites . These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylfuran-3-carbonyl chloride: A precursor in the synthesis of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate.

3-Furancarboxylic acid, 2-methyl-, methyl ester: Another ester derivative of furan with similar structural features.

Uniqueness

This compound is unique due to its specific ester linkage between two furan rings, which imparts distinct chemical and physical properties

Propiedades

IUPAC Name |

(2-methylfuran-3-carbonyl) 2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7-9(3-5-15-7)11(13)17-12(14)10-4-6-16-8(10)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMRSBAZKUZGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)OC(=O)C2=C(OC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.